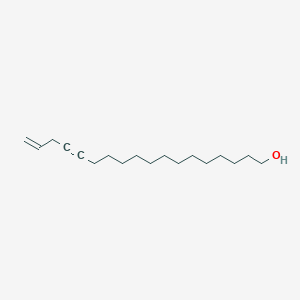

17-Octadecen-14-YN-1-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

17-Octadecen-14-YN-1-OL, also known as this compound, is a useful research compound. Its molecular formula is C18H32O and its molecular weight is 264.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

17-Octadecen-14-YN-1-OL has been identified as a significant bioactive compound in several plant extracts, particularly in the context of cancer therapy.

Case Study: Antiproliferative Activity

In a study involving the leaf extracts of Leucas aspera, this compound was found to exhibit notable antiproliferative effects against the MDA-MB-231 breast cancer cell line. The extract's cytotoxicity was evaluated using the MTT assay, revealing that this compound contributed to a significant reduction in cell viability, demonstrating its potential as an anticancer agent .

Biochemical Applications

The compound has been studied for its biochemical interactions, particularly its ability to inhibit certain enzymatic activities.

Enzyme Inhibition Studies

Research has shown that this compound can inhibit venom proteases and hyaluronidases. In experiments with Naja naja venom, the methanolic extract containing this compound completely neutralized protease activity at specific concentrations. This suggests potential applications in developing antivenom therapies or treatments for snake bites .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties, which can be beneficial in treating various inflammatory conditions.

Mechanism of Action

The anti-inflammatory effects are attributed to the competitive inhibition of phospholipase A2 activity by this compound. This inhibition is crucial as phospholipase A2 plays a significant role in the inflammatory response by releasing arachidonic acid from membrane phospholipids .

Phytochemical Characterization

The identification and quantification of this compound in plant extracts have been facilitated through Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Phytochemical Composition of Leucas aspera Extracts

| Compound | Peak Area (%) |

|---|---|

| n-Hexadecanoic Acid | 32.47 |

| Oleic Acid | 14.25 |

| This compound | 8.48 |

| Other Minor Constituents | Varies |

This table illustrates the relative abundance of various compounds within the extracts, highlighting the significance of this compound as a major constituent .

Potential Applications in Drug Development

Given its diverse biological activities, this compound presents opportunities for drug development targeting cancer and inflammatory diseases.

Future Directions

Further research is needed to elucidate the precise mechanisms through which this compound exerts its effects, including detailed molecular docking studies to predict interactions with specific biological targets.

Propriétés

Numéro CAS |

18202-28-3 |

|---|---|

Formule moléculaire |

C18H32O |

Poids moléculaire |

264.4 g/mol |

Nom IUPAC |

octadec-17-en-14-yn-1-ol |

InChI |

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2,19H,1,3,6-18H2 |

Clé InChI |

GFIMPQUXRWWOQN-UHFFFAOYSA-N |

SMILES |

C=CCC#CCCCCCCCCCCCCCO |

SMILES canonique |

C=CCC#CCCCCCCCCCCCCCO |

Key on ui other cas no. |

18202-28-3 |

Synonymes |

17-Octadecen-14-yn-1-ol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.